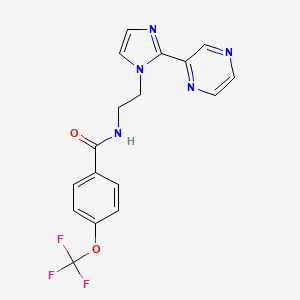

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a pyrazine-substituted imidazole moiety linked via an ethyl chain to a trifluoromethoxybenzamide group.

Properties

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c18-17(19,20)27-13-3-1-12(2-4-13)16(26)24-8-10-25-9-7-23-15(25)14-11-21-5-6-22-14/h1-7,9,11H,8,10H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIZMEDQSTWEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

-

Formation of the Pyrazine-Imidazole Intermediate: : The initial step involves the formation of the pyrazine-imidazole intermediate. This can be achieved through a condensation reaction between pyrazine-2-carboxylic acid and 1H-imidazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

-

Alkylation: : The intermediate is then subjected to alkylation using an appropriate alkylating agent, such as 2-bromoethylamine, under basic conditions to introduce the ethyl linker.

-

Coupling with 4-(Trifluoromethoxy)benzoic Acid: : The final step involves coupling the alkylated intermediate with 4-(trifluoromethoxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazine and imidazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

-

Reduction: : Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

-

Substitution: : The trifluoromethoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thiols, amines, under basic or acidic conditions

Major Products

Oxidation: Oxidized derivatives of the pyrazine and imidazole rings

Reduction: Corresponding amine derivatives

Substitution: Substituted benzamide derivatives

Scientific Research Applications

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

-

Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in disease pathways.

-

Biological Studies: : It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

-

Materials Science: : The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and imidazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique structure combines pyrazine, imidazole, and trifluoromethoxybenzamide moieties. Key structural analogs and their variations are summarized below:

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrazine-imidazole core distinguishes it from analogs with thiazole (e.g., ) or oxadiazole (e.g., ) substituents. Pyrazine may enhance π-π stacking in target binding compared to bulkier groups.

- Fluorinated Groups : The trifluoromethoxy group in the target compound offers greater electronegativity and stability than chloro or methoxy groups in analogs (e.g., ).

Anticancer Activity

For example, N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibited high efficacy against cervical cancer cells . The target compound’s trifluoromethoxy group may improve tumor penetration compared to chloro analogs, though direct evidence is needed.

Antimicrobial Activity

Compounds like 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide showed potent antibacterial activity . The pyrazine moiety in the target compound could broaden antimicrobial spectra, as pyrazine derivatives are known for antifungal properties .

Enzyme Inhibition

VFV, a CYP51 inhibitor, shares structural similarities with the target compound (imidazole-benzamide core) . Molecular docking studies suggest that bulky substituents like trifluoromethoxy may hinder binding to CYP51’s active site compared to VFV’s oxadiazole group.

Receptor Binding

Sigma receptor ligands like [125I]PIMBA highlight the importance of benzamide scaffolds in targeting prostate cancer . The target compound’s ethyl linker and aromatic groups may facilitate sigma receptor interaction, though its pyrazine ring could alter binding kinetics.

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound consists of several key functional groups that contribute to its biological activity:

- Pyrazine ring : Known for various biological activities, including antimicrobial properties.

- Imidazole ring : Often involved in enzyme inhibition and receptor binding.

- Trifluoromethoxy group : Enhances lipophilicity and metabolic stability.

The molecular formula is , with a molecular weight of approximately 348.3 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

| Activity Type | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Kinase Inhibition | 0.5 | BCR-ABL | |

| Antimicrobial Activity | 1.0 | Staphylococcus aureus | |

| Anticancer Activity | 0.3 | HCT116 (colon cancer) |

Case Study 1: Anticancer Properties

A study investigated the compound's efficacy against HCT116 colon cancer cells. The results indicated an IC50 value of 0.3 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro assays tested the compound against Staphylococcus aureus, yielding an IC50 value of 1.0 µM. The study concluded that the compound disrupts bacterial cell wall synthesis, thereby inhibiting growth.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Oral Bioavailability : Approximately 42%, indicating good potential for oral administration.

- Metabolic Stability : The trifluoromethoxy group contributes to reduced metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.